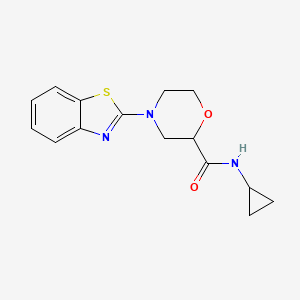

4-(1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide

説明

4-(1,3-Benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a morpholine carboxamide scaffold and a cyclopropyl substituent. The benzothiazole moiety is a privileged structure in medicinal chemistry, known for its role in modulating biological targets such as kinases, proteases, and receptors .

Key physicochemical properties (calculated) include:

特性

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c19-14(16-10-5-6-10)12-9-18(7-8-20-12)15-17-11-3-1-2-4-13(11)21-15/h1-4,10,12H,5-9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYXLVWPAKJJAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CN(CCO2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with cyclopropylmorpholine-2-carboxylic acid under appropriate reaction conditions. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

化学反応の分析

4-(1,3-Benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .

科学的研究の応用

作用機序

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription . Additionally, it can interact with cell membrane receptors, leading to changes in cell signaling pathways and ultimately affecting cell growth and survival .

類似化合物との比較

AS601245 (1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile)

- Structural differences : Replaces the morpholine-cyclopropyl carboxamide with a pyrimidinyl-acetonitrile group linked to a pyridine ethylamine chain.

- Functional relevance: AS601245 is a c-Jun N-terminal kinase (JNK) inhibitor, demonstrating nanomolar potency in preclinical models .

Example 1 from Patent Data (2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid)

- Structural differences: Substitutes the morpholine-cyclopropyl unit with a tetrahydroquinoline-thiazole carboxylic acid system.

- Functional relevance : This compound exhibits enhanced hydrogen-bonding capacity (TPSA ~120 Ų) due to the carboxylic acid group, favoring solubility but limiting passive diffusion .

Cpd D ((1,3-Benzothiazol-2-yl)carbamoyl](phenyl)methanesulfonic acid)

- Structural differences : Replaces the morpholine with a phenyl-methanesulfonic acid group.

- Functional relevance: The sulfonic acid group increases hydrophilicity (TPSA >130 Ų), making it unsuitable for oral bioavailability but ideal for intravenous formulations .

Pharmacological and Physicochemical Data Table

Key Research Findings and Limitations

- Structural advantages : The cyclopropyl group in the target compound likely reduces CYP450-mediated metabolism compared to AS601245’s pyridine chain, which is prone to oxidation .

- Patent data : Pharmacological studies in patent examples (e.g., Tables 1–5) suggest that benzothiazole-carboxamide hybrids exhibit IC₅₀ values in the low micromolar range for kinase targets, though specific data for the target compound are unavailable .

- Gaps in evidence: No direct pharmacological data for 4-(1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide were found in the provided sources. Comparisons rely on structural and physicochemical extrapolations.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。